REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH2:26]([OH:27])[CH2:28][CH2:29][CH3:30].[Cl:13][CH2:14][CH2:15][NH:16][CH2:17][CH2:18][Cl:19].[ClH:12].[F:1][CH:2]([O:3][c:4]1[c:5]([NH2:6])[cH:7][cH:8][cH:9][cH:10]1)[F:11].[K+:24].[K+:25]>>[ClH:13].[F:1][CH:2]([O:3][c:4]1[c:5]([N:6]2[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]2)[cH:7][cH:8][cH:9][cH:10]1)[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCNCCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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Nc1ccccc1OC(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Type
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product
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Smiles
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Cl
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)Oc1ccccc1N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |